Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
Overview
Description
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is an organic compound with the molecular formula C8H11NO7S2. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a sulfooxyethylsulfonyl group. This compound is used in various chemical and pharmaceutical applications due to its reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- typically involves the sulfonation of 2-amino-4-hydroxyphenol with ethylene sulfate. The reaction is carried out under controlled conditions to ensure the proper attachment of the sulfooxyethylsulfonyl group. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactions in specialized reactors. The process is designed to maximize efficiency and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted phenols. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug development.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function. The sulfooxyethylsulfonyl group can participate in sulfonation reactions, modifying the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(3-amino-4-hydroxyphenyl)sulfonyl]-, 1-(hydrogen sulfate): Similar structure but different functional groups.
1-Amino-2-hydroxy-5-(2-sulfatoethylsulfonyl)benzene: Similar sulfonation pattern but different substitution positions.
2-Amino-1-hydroxy-4-(2-sulfatoethylsulfonyl)benzene: Similar functional groups but different molecular arrangement.
Uniqueness
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is unique due to its specific arrangement of functional groups, which provides distinct reactivity and applications. Its combination of amino, hydroxyl, and sulfooxyethylsulfonyl groups makes it versatile for various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-(3-amino-4-hydroxyphenyl)sulfonylethyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO7S2/c9-7-5-6(1-2-8(7)10)17(11,12)4-3-16-18(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLSIPBBZZFAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063577 | |
Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-22-1 | |
Record name | 2-Amino-4-[[2-(sulfooxy)ethyl]sulfonyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4726-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-amino-4-((2-(sulfooxy)ethyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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